HPLC Recovery Comparison of Finasteride EP Impurities Under Validated Isocratic Conditions
In a systematic HPLC-UV validation study, Finasteride Impurity C (CAS 166896-74-8) demonstrated quantifiably distinct recovery behavior relative to co-eluting impurities A and B under identical chromatographic conditions [1]. The method employed a Nova Pac C18 column with isocratic elution using water:acetonitrile:tetrahydrofuran (80:10:10, v/v/v) mobile phase at 2.0 mL/min flow rate, with detection at 210 nm and impurity concentrations ranging from 1.5–4.5 μg/mL at ambient temperature [1].
| Evidence Dimension | Mean percent recovery ± standard deviation |
|---|---|
| Target Compound Data | 101.97 ± 2.05% (Impurity C) |
| Comparator Or Baseline | 101.35 ± 0.62% (Impurity A); 101.60 ± 2.66% (Impurity B) |
| Quantified Difference | Impurity C recovery exceeds Impurity A by 0.62 percentage points and Impurity B by 0.37 percentage points, with Impurity C exhibiting intermediate precision variability (RSD 2.01%) between the tighter Impurity A (RSD 0.61%) and broader Impurity B (RSD 2.62%) |
| Conditions | Nova Pac C18 HPLC column; isocratic elution with water:acetonitrile:tetrahydrofuran (80:10:10, v/v/v); flow rate 2.0 mL/min; UV detection at 210 nm; concentration range 1.5–4.5 μg/mL; ambient temperature |
Why This Matters
This differential recovery profile necessitates impurity-specific calibration standards; substituting Impurity A or B for CAS 166896-74-8 would introduce a systematic accuracy bias of up to 0.62 percentage points in quantitative pharmaceutical impurity assays.
- [1] Demircan Demir. A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry. 2020;13(2):3783-3789. View Source
